molecular formula W B1215305 Tungsten-178 CAS No. 15055-23-9

Tungsten-178

Cat. No.: B1215305
CAS No.: 15055-23-9
M. Wt: 177.9459 g/mol
InChI Key: WFKWXMTUELFFGS-VENIDDJXSA-N
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Description

Tungsten-178 is a radioactive isotope of tungsten with a half-life of approximately 21.7 days. It decays to tantalum-178, which has a much shorter half-life of 9.3 minutes before it further decays to stable hafnium-178 . This compound is primarily used in medical and industrial applications due to its radioactive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tungsten-178 is typically produced in nuclear reactors through neutron capture processes. The most common method involves irradiating tungsten-186 with neutrons, resulting in the formation of tungsten-188, which then undergoes beta decay to form this compound .

Industrial Production Methods: In industrial settings, this compound is produced using high-flux reactors where tungsten targets are bombarded with neutrons. The irradiated targets are then processed to separate this compound from other isotopes and impurities. This process requires precise control of neutron flux and irradiation time to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Tungsten-178 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The primary mechanism of action for tungsten-178 involves its radioactive decay to tantalum-178, which emits gamma radiation. This gamma radiation is used in medical imaging and therapeutic applications. The molecular targets and pathways involved include the interaction of gamma rays with biological tissues, leading to the generation of images or therapeutic effects .

Comparison with Similar Compounds

Comparison:

This compound’s unique properties, such as its half-life and decay products, make it a valuable compound in various scientific and industrial fields.

Properties

IUPAC Name

tungsten-178
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/W/i1-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFKWXMTUELFFGS-VENIDDJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[W]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[178W]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

W
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30933993
Record name (~178~W)Tungsten
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30933993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.9459 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15055-23-9
Record name Tungsten W-178
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015055239
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (~178~W)Tungsten
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30933993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TUNGSTEN W-178
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1J650SZEA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The promoters or rate enhancers added to the palladium catalyst are group VIB cabonyls. Such carbonyls are, for example, chromium hexacarbonyl, molybdenum hexacarbonyl and tungsten hexacarbonyl. The carbonyl promoter can be added to the reaction mixture or formed in situ. The chromium carbonyl gives greater catalyst enhancement than either molybdenum or tungsten. The amount of group VIB carbonyl added is from about 0.05 weight percent to 10 weight percent based on the weight of palladium used as the catalyst.
Name
chromium hexacarbonyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
tungsten hexacarbonyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
carbonyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

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